molecular formula C7H9NO B7818277 3,5-dimethyl-4-vinylisoxazole CAS No. 59402-51-6

3,5-dimethyl-4-vinylisoxazole

Cat. No.: B7818277
CAS No.: 59402-51-6
M. Wt: 123.15 g/mol
InChI Key: RYIHZFZTDJNDGM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-vinylisoxazole: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-4-vinylisoxazole can be synthesized from pentane-2,4-dione through a multi-step process. One common method involves the preparation of 1-(3,5-dimethylisoxazol-4-yl)ethanol, which is then converted to this compound . The overall yield of this method can exceed 75%.

Industrial Production Methods: Industrial production of this compound typically involves base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . This method is preferred due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-vinylisoxazole undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

    Oxidation: Epoxides and diols.

    Reduction: Isoxazolines.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,5-Dimethyl-4-vinylisoxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential biological activity .

Biology and Medicine: Isoxazole derivatives, including this compound, have shown promise in medicinal chemistry. They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of polymers with pendant isoxazole rings.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-vinylisoxazole is primarily related to its ability to interact with biological targets through its isoxazole ring. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammation .

Comparison with Similar Compounds

  • 3,5-Dimethylisoxazole
  • 4-Vinylisoxazole
  • 3,4,5-Trisubstituted Isoxazoles

Comparison: 3,5-Dimethyl-4-vinylisoxazole is unique due to the presence of both methyl groups and a vinyl group on the isoxazole ring. This combination imparts distinct chemical and biological properties compared to other isoxazole derivatives. For instance, the vinyl group allows for additional chemical modifications, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

4-ethenyl-3,5-dimethyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-4-7-5(2)8-9-6(7)3/h4H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIHZFZTDJNDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358689
Record name 4-ethenyl-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59402-51-6
Record name 4-ethenyl-3,5-dimethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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